2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt
Description
2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt (hereafter referred to as mant-cGMP-Na) is a fluorescently labeled derivative of cyclic guanosine monophosphate (cGMP). The N-methylanthraniloyl (mant) group is covalently attached to the 2'-hydroxyl position of the ribose moiety, conferring fluorescence properties that enable real-time tracking of cGMP dynamics in biochemical assays . This modification enhances its utility in Förster resonance energy transfer (FRET) studies and enzyme activity assays, particularly in monitoring guanylate cyclase (GC) and phosphodiesterase (PDE) activities . The sodium salt form improves solubility in aqueous buffers, making it suitable for cell-based and in vitro studies .
Properties
Molecular Formula |
C18H18N6NaO8P |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
InChI Key |
YSPAKCFRSSBJJK-KHXPSBENSA-M |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategy
The preparation of 2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt primarily involves the selective chemical modification of guanosine 3',5'-cyclic monophosphate (cGMP) at the 2' hydroxyl group of the ribose moiety with an N-methylanthraniloyl moiety. This modification is achieved through reaction with N-methylisatoic anhydride, which acts as the N-methylanthraniloyl donor.
The key steps include:
- Activation of the 2'-OH group on cGMP.
- Reaction with N-methylisatoic anhydride under controlled pH and temperature.
- Purification of the resulting fluorescent nucleotide.
- Conversion to the sodium salt form for stability and solubility.
Detailed Synthetic Procedure
Based on protocols adapted from peer-reviewed literature and chemical supplier data, the synthesis proceeds as follows:
| Step | Procedure Details |
|---|---|
| Starting Material | Guanosine 3',5'-cyclic monophosphate sodium salt (cGMP-Na) |
| Reagent | N-methylisatoic anhydride (NMA) |
| Solvent System | Mixture of water and acetonitrile (e.g., 2 mL H2O and 17 mL acetonitrile) |
| Reaction Vessel | 100 mL two-necked flask equipped with pH electrode and reflux condenser |
| Reaction Conditions | Temperature: 35°C; pH maintained at 9 by addition of 2.5 N NaOH |
| Molar Ratios | NMA used in excess (e.g., 2.5 equivalents relative to cGMP) |
| Reaction Time | 1–2 hours, monitored by analytical HPLC |
| Monitoring | Analytical HPLC using 11% acetonitrile, 20 mM triethyl ammonium formate buffer (pH 6.9), flow rate 1.5 mL/min |
| Workup | Extraction with chloroform (3 × 100 mL) to remove impurities |
| Concentration | Removal of acetonitrile under reduced pressure |
| Filtration | Filtration through 0.45 µm regenerated cellulose membrane |
| Purification | Medium-pressure liquid chromatography (MPLC) or reverse-phase HPLC |
| Final Product | 2'-(N-Methylanthraniloyl) guanosine 3',5'-cyclic monophosphate sodium salt, purified and isolated |
This method yields a fluorescent nucleotide derivative suitable for biochemical assays, especially for phosphodiesterase substrate studies.
Reaction Mechanism Insights
- The N-methylisatoic anhydride reacts selectively with the 2'-hydroxyl group of cGMP due to its nucleophilicity and accessibility.
- The reaction proceeds via nucleophilic attack on the anhydride, resulting in the formation of a stable amide linkage between the anthraniloyl group and the ribose sugar.
- The pH is maintained alkaline (pH 9) to ensure deprotonation of the 2'-OH, enhancing nucleophilicity and reaction efficiency.
- The reaction temperature (35°C) balances reaction rate and stability of sensitive nucleotide structures.
Analytical and Purification Techniques
Monitoring Reaction Progress
- High-Performance Liquid Chromatography (HPLC): Used for real-time monitoring with a mobile phase of acetonitrile and triethyl ammonium formate buffer at pH 6.9.
- UV-Vis Spectroscopy: Detection at 355 nm, corresponding to the absorption of the N-methylanthraniloyl fluorophore.
- Fluorescence Spectroscopy: Confirms incorporation of the fluorescent group.
Purification Methods
- Medium-Pressure Liquid Chromatography (MPLC): Efficient for isolating the sodium salt of the modified nucleotide.
- Reverse-Phase Chromatography: Employed for desalting and further purification.
- Membrane Filtration: 0.45 µm regenerated cellulose membranes are used for removing particulate impurities.
Structural Confirmation
- Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.
- Nuclear Magnetic Resonance (NMR): Structural verification of the substitution site and integrity of the nucleotide.
- InChI and SMILES: Molecular identifiers confirm chemical structure.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | Guanosine 3',5'-cyclic monophosphate sodium salt |
| Reagent | N-methylisatoic anhydride |
| Solvent | Water and acetonitrile mixture |
| Reaction Temperature | 35°C |
| pH | Maintained at 9 using 2.5 N NaOH |
| Reaction Time | 1–2 hours |
| Monitoring Technique | HPLC (11% acetonitrile, 20 mM TEAF buffer, pH 6.9) |
| Purification | MPLC, reverse-phase chromatography, membrane filtration |
| Product Form | Sodium salt of 2'-(N-Methylanthraniloyl) guanosine 3',5'-cyclic monophosphate |
| Analytical Confirmation | UV-Vis, fluorescence spectroscopy, ESI-MS, NMR |
Chemical Reactions Analysis
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study nucleotide interactions and enzyme activities.
Industry: Utilized in the development of diagnostic assays and research tools.
Mechanism of Action
The compound exerts its effects by mimicking the natural cGMP molecule. It interacts with cGMP-dependent protein kinases, cGMP-regulated channels, and cGMP-regulated cyclic nucleotide phosphodiesterases . These interactions lead to the activation of various signaling pathways involved in cellular processes such as memory, learning, and cognition .
Comparison with Similar Compounds
Unmodified cGMP (Guanosine 3',5'-Cyclic Monophosphate Sodium Salt)
8-Bromo-cGMP (8-Br-cGMP)
- Key Differences: Bromine substitution at the 8-position enhances resistance to PDE-mediated degradation, prolonging its activity . Acts as a membrane-permeable cGMP analogue but lacks fluorescence, limiting use in real-time imaging . Used to study nitric oxide (NO)-cGMP signaling in cardiovascular systems .
N²,2'-O-Dibutyryl-cGMP Sodium Salt
- Key Differences: Butyryl groups at the N² and 2'-O positions improve membrane permeability and stability against PDEs . Induces prolonged cGMP-dependent effects in cardiomyocytes and vascular smooth muscle . Non-fluorescent, restricting applications to endpoint assays .
8-(4-Chlorophenylthio)-cGMP Sodium Salt (8-pCPT-cGMP)
- Key Differences :
Fluorescent cGMP Derivatives
mant-cGMP-Na vs. mant-GDP/GTP
- Key Differences :
- mant-cGMP-Na is specific to cGMP-dependent pathways, while mant-GDP/GTP derivatives (e.g., mant-GppNHp) are used to study GTPase activity in Ras proteins .
- Fluorescence emission spectra differ slightly due to the cyclic phosphate structure in mant-cGMP-Na, enabling multiplexed detection in FRET systems .
Biological Activity
2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt, often referred to as MANT-cGMP, is a modified derivative of guanosine 3',5'-cyclic monophosphate (cGMP), a crucial intracellular signaling molecule. This compound features an N-methylanthraniloyl group at the 2' position of the ribose sugar, enhancing its biological activity and interactions within cellular systems.
- Molecular Formula : C₁₈H₁₈N₆O₈P·Na
- Molecular Weight : Approximately 419.4 g/mol
- Appearance : White powder, hygroscopic in nature
- Fluorescence Properties :
- Excitation Max : 359 nm
- Emission Max : 448 nm
Biological Activities
MANT-cGMP serves as a potent intracellular signaling molecule with several notable biological activities:
- Signal Transduction : As a cGMP analog, it plays a role in various signaling pathways, particularly in response to nitric oxide (NO) and natriuretic peptides.
- Inhibition of Phosphodiesterases : MANT-cGMP is known to inhibit phosphodiesterases (PDEs), enzymes that degrade cGMP, thereby prolonging its signaling effects.
- Calmodulin Interaction : It has been shown to inhibit calmodulin-dependent activation of cyclic nucleotide phosphodiesterase by peptide segments from HIV envelope glycoproteins .
Case Studies and Research Findings
Several studies have explored the biological implications of MANT-cGMP:
- Study on Fluorescent Properties : Research indicates that MANT-cGMP can be used as a fluorescent probe for studying cyclic nucleotide phosphodiesterase activity. The compound's fluorescence allows for real-time monitoring of enzymatic reactions involving cGMP .
- Inhibition of Viral Proteins : Inhibitory effects on calmodulin-dependent pathways have been documented, which may have implications for antiviral strategies targeting HIV.
- Cellular Responses : The compound has been utilized in various experimental setups to elucidate its role in modulating cellular responses to NO and other signaling molecules, demonstrating its potential therapeutic applications .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of MANT-cGMP compared to other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Guanosine 3',5'-Cyclic Monophosphate Sodium Salt | Base structure without modification | Primary form of cyclic GMP; direct signaling role |
| 8-Bromo-Cyclic Guanosine Monophosphate | Bromine substitution at the 8-position | Potent phosphodiesterase inhibitor |
| Cyclic Adenosine Monophosphate | Adenosine base instead of guanosine | Functions primarily through different signaling pathways |
| 2'-(N-Acetamido) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt | Acetamido modification | Alters solubility and interaction profiles |
Q & A
Basic Research Questions
What are the recommended methods for synthesizing and purifying 2'-(N-Methylanthraniloyl)-cGMP sodium salt to ensure ≥95% purity?
Synthesis typically involves phosphorylation of guanosine derivatives followed by N-methylanthraniloyl modification. Key steps include:
- Phosphorylation : Use ribonucleic acid or guanosine as starting materials, with enzymatic or chemical phosphorylation to form the cyclic phosphate backbone .
- Fluorescent tagging : Introduce the N-methylanthraniloyl group via carbodiimide-mediated coupling in anhydrous conditions to preserve the cyclic structure .
- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 10–50% acetonitrile in 20 mM ammonium acetate, pH 5.0) to isolate the product. Purity is verified via UV-Vis (λmax ~252 nm) and mass spectrometry (expected [M+Na]⁺ ~567.19 Da) .
How should researchers optimize HPLC conditions for detecting this compound in cellular extracts?
Optimal HPLC parameters include:
What protocols ensure stability during storage and handling?
-
Storage : Lyophilized powder is stable for ≥12 months at -20°C in desiccated, light-protected vials .
-
Reconstitution : Use deionized water (pH 7.4) or Tris buffer (5 mM, pH 7.5) to avoid hydrolysis. Avoid freeze-thaw cycles.
-
Stability under experimental conditions :
Condition Stability (t₁/₂) 25°C, pH 7.4 >24 hours 37°C, pH 7.4 ~8 hours 4°C, pH <5.0 <2 hours
Monitor degradation via loss of fluorescence intensity or HPLC peak splitting .
Advanced Research Questions
How can researchers resolve discrepancies in protein kinase G (PKG) activation efficacy between cGMP analogs?
Discrepancies may arise from:
- Structural variations : N-methylanthraniloyl modification alters binding kinetics compared to dibutyryl-cGMP ( ). Validate using PKG activity assays (e.g., fluorescence polarization) with purified enzyme .
- Purity issues : Batch variability in sodium salt content (e.g., hydrate vs. anhydrous forms) affects molarity. Quantify via elemental analysis (Na⁺ content) and adjust concentrations .
- Solution equilibria : Use stopped-flow spectroscopy to assess cGMP analog-protein binding kinetics under physiological ionic strength (150 mM KCl) .
What strategies minimize fluorescence quenching in live-cell imaging applications?
- Cell loading : Use esterified derivatives (e.g., acetoxymethyl esters) for membrane permeability, followed by intracellular esterase cleavage .
- Quenching mitigation :
- Reduce autofluorescence by using phenol red-free media.
- Apply 1–5 µM probenecid to inhibit organic anion transporters that export the compound .
- Optimize excitation/emission filters to avoid overlap with cellular fluorophores (e.g., NADH).
Validate with confocal microscopy (e.g., HeLa cells, 488 nm laser) and correlate with electrophysiological PKG activity .
How should experimental designs account for batch-to-batch variability in nucleotide analog purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
